Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate
Overview
Description
Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C14H20ClN3O2. It is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with tert-butyl piperidin-4-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
- Tert-butyl (6-chloropyridin-2-yl)carbamate
- Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
Uniqueness: Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate is unique due to the presence of both the pyrazine and piperidine rings, which confer specific chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-4-6-19(7-5-10)12-9-16-8-11(15)18-12/h8-10H,4-7H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINZZSEGNJHBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157491 | |
Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596817-48-0 | |
Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596817-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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